REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].O.[C:11]1(C)[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.COC(OC)(C)C>CN(C)C=O>[CH3:12][C:11]1([CH3:16])[O:5][CH2:4][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][O:1]1 |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
55.4 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
base
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool undisturbed
|
Type
|
STIRRING
|
Details
|
After 24 hours of stirring at room temperature
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
treated DOWEX 1XZ-100 ion-exchange resin for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure at 85° C
|
Type
|
ADDITION
|
Details
|
The base treated DOWEX 1XZ-100 ion exchange
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
WASH
|
Details
|
by washing 30 g
|
Type
|
WASH
|
Details
|
twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH
|
Type
|
WASH
|
Details
|
washed three times with 200 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air-dried in a hood
|
Type
|
EXTRACTION
|
Details
|
extracted (Soxhlet)
|
Type
|
WAIT
|
Details
|
with diethyl ether for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OCC(CO1)(CO)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |